molecular formula C19H18N2O3 B2645025 (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide CAS No. 2034997-06-1

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2645025
CAS No.: 2034997-06-1
M. Wt: 322.364
InChI Key: NKQXQESVHSBFLR-BUHFOSPRSA-N
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Description

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide is a complex organic compound featuring a furo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The furo[2,3-c]pyridine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-c]pyridine derivatives and acrylamide-based molecules. Examples include:

Uniqueness

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(13-15-5-3-2-4-6-15)18(22)20-9-11-21-10-7-16-8-12-24-17(16)19(21)23/h2-8,10,12-13H,9,11H2,1H3,(H,20,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXQESVHSBFLR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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